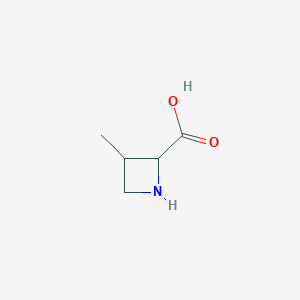
3-Methylazetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-Methylazetidine-2-carboxylic acid is a chiral compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Methylazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of amino acids, such as L-alanine, using reagents like thionyl chloride (SOCl₂) to form the azetidine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3R)-3-Methylazetidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted azetidines.
Applications De Recherche Scientifique
(2S,3R)-3-Methylazetidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and as a tool in molecular biology research.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2S,3R)-3-Methylazetidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, affecting biochemical processes within cells.
Comparaison Avec Des Composés Similaires
2-Methylazetidine-3-carboxylic acid
3-Methylazetidine-2-carboxylic acid
Azetidine-2-carboxylic acid
Uniqueness: (2S,3R)-3-Methylazetidine-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of (2S,3R)-3-Methylazetidine-2-carboxylic acid in various scientific and industrial applications
Propriétés
Formule moléculaire |
C5H9NO2 |
|---|---|
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
3-methylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c1-3-2-6-4(3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8) |
Clé InChI |
WDWMCQMMMOWQAP-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)

![tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)
![rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis](/img/structure/B15307944.png)
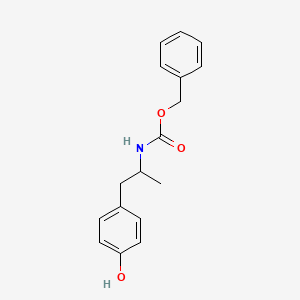
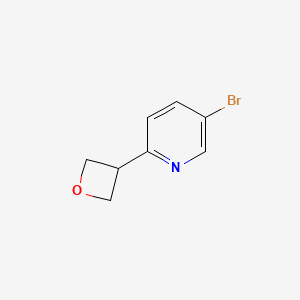
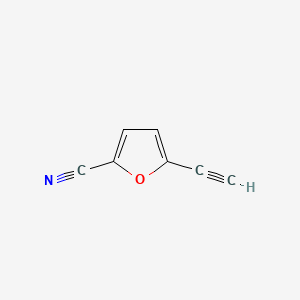
![6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylicacid](/img/structure/B15307961.png)

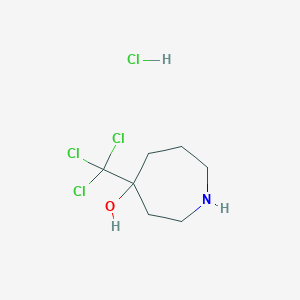
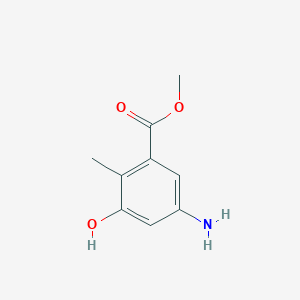
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)
